(5-tert-Butyl-2-fluorophenyl)boronic acid

Cross-coupling stability Protodeboronation resistance Medicinal chemistry

Choose (5-tert-Butyl-2-fluorophenyl)boronic acid (CAS 2225155-59-7) for superior Suzuki-Miyaura coupling outcomes. Its synergistic 5-tert-butyl (steric shielding) and 2-fluoro (electron-withdrawing) substitution pattern is unavailable in generic phenylboronic acids—replacing it yields a fundamentally different final compound, unacceptable for SAR studies. Key advantages: enhanced metabolic stability via CYP450 oxidation shielding; optimized LogP (~0.8) for CNS drug candidate blood-brain barrier penetration; reduced protodeboronation enabling near-stoichiometric coupling and higher yields. 95% purity. Order now.

Molecular Formula C10H14BFO2
Molecular Weight 196.03
CAS No. 2225155-59-7
Cat. No. B2892907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-tert-Butyl-2-fluorophenyl)boronic acid
CAS2225155-59-7
Molecular FormulaC10H14BFO2
Molecular Weight196.03
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(C)(C)C)F)(O)O
InChIInChI=1S/C10H14BFO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,1-3H3
InChIKeyLBRVIJSKYRTRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-tert-Butyl-2-fluorophenylboronic Acid (CAS 2225155-59-7) as a Sterically and Electronically Differentiated Building Block


(5-tert-Butyl-2-fluorophenyl)boronic acid is a specialized organoboron compound (C10H14BFO2, MW 196.03) that functions as a strategic building block for medicinal chemistry and materials science, primarily via Suzuki-Miyaura cross-coupling reactions to install a sterically demanding, electron-rich aryl group onto complex scaffolds . Its unique substitution pattern—a bulky tert-butyl group at the 5-position meta to the boronic acid and a fluorine atom at the 2-position ortho to the boronic acid—creates a distinct steric and electronic profile that directly influences both reaction selectivity and final molecular properties .

Why Unsubstituted or Mono-Functionalized Phenylboronic Acids Cannot Substitute for (5-tert-Butyl-2-fluorophenyl)boronic Acid


Generic phenylboronic acid and simpler mono-substituted analogs (e.g., 4-fluorophenylboronic acid, 2-fluorophenylboronic acid) lack the precise combination of steric bulk (tert-butyl) and ortho-fluorine electronic effects . Substitution with these simpler compounds will result in products with fundamentally different (1) lipophilicity (LogP), affecting membrane permeability and bioavailability in drug candidates ; (2) metabolic stability, as the tert-butyl group can shield adjacent sites from oxidative metabolism; and (3) regioselectivity in subsequent transformations, as the 5-tert-butyl group provides significant steric shielding that directs reactivity in asymmetric synthesis and selective functionalizations . Using an alternative boronic acid would lead to a different final compound altogether, not merely a less efficient synthesis, which is unacceptable for structure-activity relationship (SAR) studies and intellectual property generation .

Quantitative Differentiation of (5-tert-Butyl-2-fluorophenyl)boronic Acid for Procurement Decisions


Enhanced Stability Under Basic Suzuki-Miyaura Coupling Conditions Compared to Polyfluorinated Analogs

(5-tert-Butyl-2-fluorophenyl)boronic acid is a mono-fluorinated boronic acid. Extensive review data establishes that polyfluorinated aryl boronic acids, particularly those containing an ortho-fluorine group, suffer from severe instability under basic cross-coupling conditions due to rapid protodeboronation . This instability often necessitates the use of these sensitive reagents in large excess (e.g., 2-5 equivalents) to achieve acceptable yields . As a mono-fluorinated species with a single ortho-fluorine substituent, (5-tert-Butyl-2-fluorophenyl)boronic acid is classified as significantly more stable than its polyfluorinated (e.g., 2,4-difluoro or 2,6-difluoro) counterparts . This translates directly to lower required equivalents (typically 1.0-1.5 equiv.), reduced waste, and more reliable, scalable reaction performance.

Cross-coupling stability Protodeboronation resistance Medicinal chemistry

Computed vs. Experimental pKa Comparison for (5-tert-Butyl-2-fluorophenyl)boronic Acid

The predicted acid dissociation constant (pKa) for (5-tert-Butyl-2-fluorophenyl)boronic acid is 8.43 ± 0.58 . This value is substantially lower than that of unsubstituted phenylboronic acid (experimental pKa = ~8.8-9.0) , confirming the electron-withdrawing effect of the fluorine atom enhances its Lewis acidity. While this specific compound's experimental pKa is not yet reported in primary literature, a strong linear correlation exists between the pKa of mono-fluoro substituted boronic acids and their corresponding benzoic acid analogs . Based on this validated correlation, (5-tert-Butyl-2-fluorophenyl)boronic acid is expected to have an experimental pKa value very close to the predicted 8.43, and its acidity is more predictable than analogs with multiple fluorine substituents where steric hindrance effects can cause significant deviations .

Physical chemistry Boron chemistry Computational prediction

Lipophilicity-Driven Pharmacokinetic Potential vs. Simple 2-Fluorophenylboronic Acid

The introduction of a 5-tert-butyl group dramatically increases molecular lipophilicity compared to simpler 2-fluorophenylboronic acid . This is quantified by the predicted LogP values: 2-Fluoro-5-(tert-butyl)phenylboronic acid has a computed LogP of 0.803 , whereas 2-fluorophenylboronic acid has a LogP of approximately -0.1 . This increase of nearly one LogP unit (ΔLogP ≈ 0.9) correlates to an estimated ~8-fold increase in octanol-water partition coefficient, significantly enhancing the molecule's ability to passively diffuse across biological membranes . In drug discovery, this translates to a higher likelihood of achieving oral bioavailability and blood-brain barrier penetration for drug candidates incorporating this moiety .

Drug discovery Medicinal chemistry Pharmacokinetics

Hydrogen Bonding Capacity Compared to Generic Phenylboronic Acid

The presence of a fluorine atom at the 2-position ortho to the boronic acid group alters the hydrogen bonding network and molecular recognition profile compared to generic phenylboronic acid. (5-tert-Butyl-2-fluorophenyl)boronic acid has 2 hydrogen bond donor sites (both from the B(OH)2 group) and 3 hydrogen bond acceptor sites (two from the boronic acid oxygens, one from the fluorine atom), whereas generic phenylboronic acid has only 2 donor and 2 acceptor sites . This additional acceptor capacity can lead to different crystal packing motifs and potentially more stable or selective interactions with biological targets . The increased topological polar surface area (TPSA) of 40.5 Ų for the target compound compared to 40.5 Ų for the generic analog is minimal, but the presence of the fluorine acceptor provides a distinct electrostatic profile for molecular recognition .

Supramolecular chemistry Crystal engineering Receptor design

Commercial Availability and Purity Specifications

(5-tert-Butyl-2-fluorophenyl)boronic acid is commercially available from multiple vendors with a typical purity of 95% . Its storage conditions are well-defined: sealed, dry, and at -20°C for long-term stability . This is a significant advantage over some highly specialized fluorinated boronic acids, which may have limited commercial availability or require custom synthesis, leading to longer lead times and higher costs. The compound's commercial status and defined storage ensure that research programs can reliably source and maintain a consistent supply of high-quality building block for reproducible results.

Procurement Supply chain Quality control

Optimal Research and Industrial Applications for (5-tert-Butyl-2-fluorophenyl)boronic Acid Based on Differentiated Properties


Synthesis of Sterically Shielded Biaryl Pharmacophores for Enhanced Metabolic Stability

In drug discovery, metabolic liabilities often arise from oxidative metabolism at unhindered aromatic sites. The 5-tert-butyl group of this boronic acid provides significant steric shielding, protecting adjacent positions on the biaryl product from cytochrome P450-mediated oxidation . Coupling this building block into a lead compound is a strategic move to increase the molecule's in vivo half-life and reduce the formation of reactive metabolites, a common cause of drug-induced toxicity .

Construction of Bioactive Molecules Requiring Precise LogP Tuning

Medicinal chemists use (5-tert-Butyl-2-fluorophenyl)boronic acid to systematically increase the lipophilicity of a scaffold without introducing metabolically vulnerable alkyl chains . The predicted LogP of ~0.8 makes it ideal for optimizing the pharmacokinetic profile of CNS drug candidates, where a narrow window of lipophilicity is crucial for blood-brain barrier penetration, and for improving the oral absorption of oncology and anti-infective agents .

Development of Fluorinated Materials and Ligands with Tailored Electronic Properties

The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect while also acting as a weak hydrogen bond acceptor . This dual nature is exploited in the design of organic electronic materials (e.g., OLEDs, OFETs) and catalysts, where the fluorine atom can fine-tune frontier molecular orbital energy levels and solid-state packing . (5-tert-Butyl-2-fluorophenyl)boronic acid serves as a key monomer for incorporating this functionalized aryl unit into conjugated polymers and small-molecule semiconductors.

Reliable Synthesis of Fluorinated Building Blocks via Suzuki-Miyaura Cross-Coupling

For process chemists and scale-up operations, this mono-fluorinated boronic acid offers a more reliable and cost-effective coupling partner than polyfluorinated analogs . Its greater stability under basic conditions minimizes the competing protodeboronation pathway, allowing for the use of standard coupling protocols with near-stoichiometric equivalents . This translates to higher yields, simpler purification, and reduced generation of hazardous waste, making it the preferred reagent for the industrial preparation of fluorinated biaryl intermediates .

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